molecular formula C7H5BrF3N3 B13662281 5-Bromo-3-(trifluoromethyl)picolinimidamide

5-Bromo-3-(trifluoromethyl)picolinimidamide

Cat. No.: B13662281
M. Wt: 268.03 g/mol
InChI Key: QWNFOIPARKCPSY-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)picolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)picolinimidamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)pyridine.

    Bromination: The introduction of the bromine atom at the 5th position is achieved through a bromination reaction. This can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Picolinimidamide: The final step involves the conversion of the brominated intermediate to picolinimidamide. This can be achieved through a reaction with an appropriate amine or amidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)picolinimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

    Coupling: Palladium catalysts, boronic acids, and bases

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)picolinimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)picolinimidamide
  • 5-Bromo-3-(trifluoromethyl)aniline

Uniqueness

5-Bromo-3-(trifluoromethyl)picolinimidamide is unique due to the combination of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H5BrF3N3

Molecular Weight

268.03 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C7H5BrF3N3/c8-3-1-4(7(9,10)11)5(6(12)13)14-2-3/h1-2H,(H3,12,13)

InChI Key

QWNFOIPARKCPSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(=N)N)Br

Origin of Product

United States

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